molecular formula C17H13ClN4O5S B2568126 N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide CAS No. 383147-37-3

N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide

Cat. No.: B2568126
CAS No.: 383147-37-3
M. Wt: 420.82
InChI Key: HWEJASKVTFKBOT-UHFFFAOYSA-N
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Description

N-{[1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide (CAS 383147-37-3) is a chemical compound offered with a purity of >90% . It belongs to the class of nitro-containing compounds and features a complex structure integrating pyrrole and phenylsulfamide moieties . This structure classifies it as a valuable molecular building block in organic chemistry and drug discovery research . Compounds with pyrrole and sulfamide functional groups are of significant interest in medicinal chemistry for their potential to interact with various biological targets. While specific biological activity data for this exact compound is not fully established, related 1-(2-chloro-4-nitrophenyl)-1H-pyrrole derivatives have been investigated for their interactions with biomolecules and enzymes involved in metabolic pathways, suggesting potential as a lead compound for developing new therapeutic agents . This product is intended for research applications as a key intermediate in synthetic chemistry and for biological screening studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-N-(phenylsulfamoyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S/c18-14-11-13(22(24)25)8-9-15(14)21-10-4-7-16(21)17(23)20-28(26,27)19-12-5-2-1-3-6-12/h1-11,19H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJASKVTFKBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CC=CN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with 2-chloro-4-nitrophenyl Group: The pyrrole ring is then functionalized with a 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Phenylsulfamide Moiety: The final step involves the reaction of the substituted pyrrole with phenylsulfamide. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: The nitro group in the 2-chloro-4-nitrophenyl moiety can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: 2-amino-4-chlorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Anticancer Properties
Recent studies have highlighted the antibacterial potential of compounds similar to N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide. Research indicates that derivatives of this compound class exhibit promising activity against various bacterial strains, suggesting its utility in developing new antibiotics . Additionally, the compound's structural features may allow it to act as a cytotoxic agent against cancer cells, particularly in targeting non-small-cell lung carcinoma .

Case Study: Antibacterial Activity
A study demonstrated that modifications of related compounds led to enhanced antibacterial efficacy. For instance, certain derivatives showed activity comparable to standard antibiotics like ciprofloxacin, indicating that structural variations can significantly influence biological activity .

Synthetic Chemistry Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it an essential intermediate for synthesizing more complex molecules .

Data Table: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces additional functional groupsPotassium permanganate, chromium trioxide
ReductionConverts nitro groups to amino groupsSodium borohydride, hydrogen gas
SubstitutionReplaces specific atoms/groups within the moleculeVarious nucleophiles and electrophiles

Material Science Applications

Conducting Polymers
The compound has potential applications in the development of conducting polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for sensors and electronic devices .

Case Study: Conductivity Enhancement
Research has shown that polymers functionalized with similar sulfamide derivatives exhibit improved conductivity when used in sensor applications. This enhancement is attributed to the electron-donating properties of the sulfamide group, which facilitates charge transport within the polymer matrix .

Mechanism of Action

The mechanism of action of N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide

  • Structure : Shares the 1-(2-chloro-4-nitrophenyl)-1H-pyrrole backbone but replaces the sulfamide group with an oxoacetamide (-CO-NH-) linked to a 4-bromophenyl group .
  • Key differences :
    • Functional group : Oxoacetamide vs. sulfamide. The former may exhibit reduced hydrogen-bonding capacity compared to sulfamide.
    • Substituent : Bromine (bulky, polarizable) vs. sulfamide’s phenyl group. Bromine’s steric effects could influence binding interactions.
  • Potential applications: Similar pyrrole derivatives are explored in agrochemicals, suggesting possible insecticidal or herbicidal activity .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Pyrazole core substituted with 4-chlorophenyl and cyano groups, linked to an acetamide group .
  • Key differences: Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen). Substituents: Dual chloro groups and a cyano group (-CN) increase electrophilicity compared to the nitro group in the target compound.

N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea

  • Structure : Thiourea (-NH-CS-NH-) linked to biphenyl and pyridyl groups .
  • Key differences :
    • Functional group : Thiourea vs. sulfamide. Thiourea’s sulfur atom offers distinct hydrogen-bonding (N—H···S) and metal-chelating properties.
    • Conformation : Biphenyl dihedral angle (36.84°) suggests reduced planarity compared to the target compound’s likely planar sulfamide group.
  • Stabilization : Intramolecular hydrogen bonds (N—H···O/S) stabilize both compounds, but thiourea’s sulfur may enhance crystal packing via van der Waals interactions .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Pyrazole with trifluoromethyl (-CF₃), sulfanyl (-S-), and aldehyde (-CHO) groups .
  • Key differences :
    • Substituents : Trifluoromethyl groups improve metabolic stability and lipophilicity, whereas the target’s nitro group increases reactivity.
    • Functional group : Aldehyde offers nucleophilic reactivity, contrasting with sulfamide’s hydrogen-bonding capability.
  • Applications : Trifluoromethyl-pyrazoles are common in pharmaceuticals, suggesting divergent applications compared to pyrrole-based sulfamides .

Structural and Functional Comparison Table

Compound Core Heterocycle Key Substituents Functional Groups Notable Properties Potential Applications
Target Compound Pyrrole 2-Chloro-4-nitrophenyl Sulfamide, Carbonyl High electrophilicity, H-bonding Agrochemicals, Pharmaceuticals
N-(4-Bromophenyl)-...oxoacetamide Pyrrole 2-Chloro-4-nitrophenyl, Br Oxoacetamide Moderate H-bonding, steric hindrance Insecticides
2-Chloro-N-...acetamide Pyrazole 4-Chlorophenyl, -CN Acetamide Basicity, coordination potential Insecticide precursors
N-(Biphenyl-4-yl...thiourea - Biphenyl, Pyridyl Thiourea S-mediated interactions, planar Crystal engineering
5-(3-Chlorophenyl...carbaldehyde Pyrazole -CF₃, -S- Aldehyde Metabolic stability, reactivity Pharmaceuticals

Research Findings and Implications

  • Bioactivity : Pyrrole and pyrazole derivatives are frequently associated with insecticidal activity, as seen in Fipronil analogs . The target compound’s nitro and sulfamide groups may enhance binding to enzymatic targets like acetylcholinesterase.
  • Crystallography : Dihedral angles in biphenyl derivatives (e.g., 36.84° ) highlight conformational flexibility, whereas the target’s rigid pyrrole-sulfamide structure may favor specific binding modes.
  • Synthesis : Coupling reactions using acid chlorides (e.g., biphenyl-4-carbonyl chloride ) are common for analogous compounds, suggesting scalable routes for the target compound.

Biological Activity

N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C18H11Cl2N3O4S
  • Molecular Weight : 404.20364 g/mol

The compound's structure includes a pyrrole moiety substituted with a chloro-nitrophenyl group and a phenylsulfamide functional group, contributing to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : Pyrrole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A study observed that compounds similar to the target compound exhibited increased caspase 3/7 activity, indicating enhanced apoptotic effects .
    • Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation .
  • Efficacy Against Cancer Cell Lines :
    • Cell Lines Tested : The effectiveness was evaluated against various human cancer cell lines such as HepG-2 (liver), MCF-7 (breast), and Panc-1 (pancreatic).
    • Results : Compounds demonstrated promising antiproliferative activity, with IC50 values often below 20 µM for several derivatives .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrrole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • In vitro studies have shown that pyrrole-based compounds possess significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values reported for similar compounds ranged between 3.12 µg/mL and 12.5 µg/mL .

Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects of pyrrole derivatives on HepG-2 cells; showed significant apoptosis induction via caspase activation .
Study 2Evaluated antibacterial efficacy against S. aureus; demonstrated MIC values indicating strong activity compared to standard antibiotics .
Study 3Assessed anti-inflammatory properties; found that certain derivatives reduced pro-inflammatory cytokine production in vitro .

Q & A

Q. What synthetic methodologies are validated for producing N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide?

The compound is synthesized via base-catalyzed cyclization of intermediates such as 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with α-bromoacetone generated in situ. Post-synthesis, structural confirmation employs spectroscopic techniques (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction. Crystallographic parameters (e.g., triclinic space group P-1, unit cell dimensions) are critical for validating molecular geometry . Elemental analysis further confirms purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include space group symmetry, unit cell dimensions (e.g., a=8.7137(10)a = 8.7137(10) Å, b=10.2010(14)b = 10.2010(14) Å), and refinement statistics. Intermolecular interactions (e.g., hydrogen bonds) are analyzed to resolve packing ambiguities .

Q. What analytical techniques ensure purity and structural integrity post-synthesis?

High-performance liquid chromatography (HPLC ≥98% purity), combined ¹H/¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are used. Elemental analysis (C, H, N, S) provides quantitative validation of composition .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step in synthesis?

Systematic variation of catalysts (e.g., palladium-based), solvent polarity, and temperature profiles improves yield. Reductive cyclization using formic acid derivatives as CO surrogates enhances efficiency in nitroarene transformations. Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps .

Q. What strategies resolve discrepancies between computational modeling and experimental spectroscopic data?

Cross-validation with X-ray crystallography (bond lengths/angles) and dynamic NMR studies (e.g., variable-temperature ¹H NMR) address torsional effects. Density functional theory (DFT) calculations refine electronic structure predictions, while HRMS confirms molecular mass .

Q. How are intermolecular interactions analyzed to predict solid-state stability?

SHELXL refinement identifies hydrogen-bonding networks (e.g., C–H⋯O interactions) and π-stacking motifs. Thermal analysis (DSC/TGA) correlates packing efficiency with melting points. Polymorphism studies via solvent recrystallization assess lattice energy variations .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on substituent effects at the pyrrole and sulfamide moieties. Computational docking (e.g., with PubChem CID 395596 analogs) identifies pharmacophore interactions. In vitro assays validate target binding .

Data Contradiction & Validation

Q. How to address inconsistencies in crystallographic refinement metrics (e.g., R-factor outliers)?

SHELXL’s robust weighting schemes and iterative refinement cycles improve agreement factors. Twinning tests (e.g., using PLATON) detect pseudo-symmetry, while Fourier difference maps resolve disordered regions .

Q. What protocols validate synthetic intermediates prone to degradation?

Accelerated stability studies (40°C/75% RH) monitor decomposition via LC-MS. Protective group strategies (e.g., pivaloyl) stabilize reactive intermediates. Degradation pathways are elucidated using isotopic labeling .

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